4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride
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Overview
Description
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride is a chemical compound that features a piperidine ring fused with a dioxolane ring and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride typically involves the reaction of piperidine derivatives with dioxolane derivatives under controlled conditions. One common method includes the cyclization of piperidine with a dioxolane precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydrochloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .
Scientific Research Applications
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The dioxolane ring may contribute to the compound’s stability and bioavailability. The hydrochloride group enhances the compound’s solubility in aqueous environments, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like N-benzyl piperidine and 4-fluorobenzyl piperidine share structural similarities.
Dioxolane derivatives: Compounds such as 1,3-dioxolane-4-methanol and 2,2-dimethyl-1,3-dioxolane have similar ring structures.
Uniqueness
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride is unique due to its combined piperidine and dioxolane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H14ClNO3 |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,3-dioxolan-2-one;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-8-11-5-7(12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2;1H |
InChI Key |
ZLCWLSDBNWJVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2COC(=O)O2.Cl |
Origin of Product |
United States |
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